3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-)
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Overview
Description
3-(2-carboxylatoethenyl)-cis,cis-muconate(3-) is tricarboxylate anion of 3-(2-carboxyethenyl)-cis,cis-muconic acid; major species at pH 7.3. It is a conjugate base of a 3-(2-carboxyethenyl)-cis,cis-muconic acid.
Scientific Research Applications
Metabolic and Enzymatic Studies
Biodegradation of Halogenated Aromatic Compounds : 3-(2-Carboxylatoethenyl)-cis,cis-muconate is involved in the biodegradation of halogenated aromatic compounds. The conversion of chlorinated muconic acids into maleoylacetic acid by specific enzymes is a crucial step in this process (Schmidt & Knackmuss, 1980).
Role in Fungal Metabolism : Studies on Aspergillus niger have shown that enzymes like 3-carboxy-cis,cis-muconate cyclase, which interact with muconate compounds, play significant roles in the metabolism of aromatic compounds in fungi (Thatcher & Cain, 1975).
Enzyme Kinetics and Structural Studies : The kinetic properties and structural analyses of enzymes interacting with cis,cis-muconate, such as 3-carboxy-cis,cis-muconate lactonizing enzymes, have been extensively studied to understand their mechanism and role in bacterial and fungal pathways (Yang et al., 2004).
Polymer and Chemical Synthesis
Unsaturated Polyester Resins : cis,cis-Muconic acid, closely related to 3-(2-Carboxylatoethenyl)-cis,cis-muconate, has been used in the synthesis of unsaturated polyester resins. These polyesters exhibit altered thermal properties and have potential applications in sustainable materials development (Rorrer et al., 2016).
Bio-Based Nylon Production : The conversion of muconic acid to adipic acid, a key step in nylon-6,6 polymerization, illustrates the potential of muconic acid derivatives in creating sustainable, bio-based alternatives for industrial applications (Vardon et al., 2016).
properties
Product Name |
3-(2-Carboxylatoethenyl)-cis,cis-muconate(3-) |
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Molecular Formula |
C9H5O6-3 |
Molecular Weight |
209.13 g/mol |
IUPAC Name |
(2Z,5Z)-4-(carboxylatomethylidene)hepta-2,5-dienedioate |
InChI |
InChI=1S/C9H8O6/c10-7(11)3-1-6(5-9(14)15)2-4-8(12)13/h1-5H,(H,10,11)(H,12,13)(H,14,15)/p-3/b3-1-,4-2- |
InChI Key |
WKDXBDTUVVLFQV-CCAGOZQPSA-K |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=CC(=O)[O-])/C=C\C(=O)[O-] |
Canonical SMILES |
C(=CC(=O)[O-])C(=CC(=O)[O-])C=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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